N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a thioacetamide-linked 2,3-dimethoxybenzyl moiety at position 5. This structure combines aromatic, sulfur-containing, and nitrogen-rich heterocycles, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S2/c1-28-15-8-6-7-14(17(15)29-2)11-22-16(27)12-30-20-18-19(23-13-24-20)25-21(31-18)26-9-4-3-5-10-26/h6-8,13H,3-5,9-12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXVIVULJVSGQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multi-step organic reactions. The starting materials often include 2,3-dimethoxybenzyl chloride, piperidine, and thiazolopyrimidine derivatives. The key steps may involve:
Nucleophilic substitution: Reacting 2,3-dimethoxybenzyl chloride with piperidine to form N-(2,3-dimethoxybenzyl)piperidine.
Thiazolopyrimidine formation: Synthesizing the thiazolopyrimidine core through cyclization reactions involving appropriate precursors.
Thioether formation: Coupling the thiazolopyrimidine derivative with N-(2,3-dimethoxybenzyl)piperidine under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a therapeutic agent.
Medicine: Exploring its potential as a drug candidate for treating various diseases.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidine vs. Thiadiazolo[3,2-a][1,3,5]triazine
The target compound’s thiazolo[4,5-d]pyrimidine core differs from the thiadiazolo[3,2-a][1,3,5]triazine system reported in . Key distinctions include:
- Substituent Effects: The piperidin-1-yl group at position 2 in the target compound may enhance solubility and membrane permeability relative to the trichloroethyl and phenyl groups in analogues like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide .
Thioacetamide Linkages
The thioacetamide (–S–CO–NH–) bridge in the target compound contrasts with the thiourea (–NH–CS–NH–) groups in compounds like N-(1-{[(2-benzoylhydrazino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide (3.1) . This difference impacts:
- Hydrogen-Bonding Capacity : Thioureas typically exhibit stronger hydrogen-bonding interactions due to additional NH groups, whereas thioacetamides rely on a single NH for such interactions.
Physicochemical and Spectroscopic Properties
Comparative data for selected compounds are summarized below:
Key Observations:
- Thermal Stability: The trichloroethyl-substituted compound (4.1) has a lower melting point (503–504 K) than its benzoylhydrazino counterpart (3.1) (513–514 K), suggesting that bulky substituents like trichloroethyl reduce crystalline packing efficiency .
- Spectroscopic Trends : IR spectra for both analogues show strong NH and C=O stretches, consistent with the presence of amide and thioamide functionalities. The target compound would likely exhibit similar peaks, with additional signals from the dimethoxybenzyl group (e.g., OCH3 at ~2830–2980 cm⁻¹).
Biological Activity
N-(2,3-dimethoxybenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo[4,5-d]pyrimidine moiety, which is known for various biological activities. Its molecular formula allows for interactions with various biological targets, making it a candidate for therapeutic applications.
Biological Activity Overview
1. Antitumor Activity:
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives containing thiazole and pyrimidine rings have shown efficacy against various cancer cell lines by inhibiting pathways related to cell proliferation and survival.
2. Mechanism of Action:
The proposed mechanism involves the inhibition of specific kinases involved in cancer cell signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in malignant cells. Notably, compounds in this class have been found to target the BRAF(V600E) mutation, commonly associated with melanoma and other cancers .
3. Anti-inflammatory Effects:
In addition to antitumor activity, the compound may possess anti-inflammatory properties. Studies on related thiazole derivatives have demonstrated their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Studies
- In Vitro Studies:
-
In Vivo Studies:
- Animal models treated with similar compounds showed significant tumor reduction compared to controls. The mechanism was attributed to both direct cytotoxic effects on tumor cells and modulation of the immune response.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
